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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzaldehyde
CAS No.: 31680-07-6
Cat. No.: B1271188
Get Quote
. J

This document provides an in-depth technical analysis of the spectral data for 4-Methyl-3-
nitrobenzaldehyde (CAS: 31680-07-6), a key intermediate in the synthesis of pharmaceuticals
and dyes.[1] As researchers and drug development professionals, the unambiguous structural
confirmation and purity assessment of such reagents are paramount. This guide is structured to
provide not just raw data, but a field-proven interpretation of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental
principles of chemical structure and spectroscopy.

The molecular integrity of starting materials is the foundation of reliable and reproducible
synthesis. The methodologies and interpretations presented herein are designed to serve as a
self-validating system for the characterization of 4-Methyl-3-nitrobenzaldehyde, ensuring the
highest degree of scientific integrity in your research endeavors.

Molecular and Physical Properties
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Property Value Source
CAS Number 31680-07-6 [1]
Molecular Formula CsH7NOs3 [1]
Molecular Weight 165.15 g/mol [1]
Appearance Off-white to yellow solid [2]
Melting Point 46-49 °C [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
The analysis of *H and 13C NMR spectra allows for a complete mapping of the carbon-hydrogen
framework. The interpretation for 4-Methyl-3-nitrobenzaldehyde is based on established
principles of substituent effects on chemical shifts, drawing parallels from structurally similar
compounds.[3][4]

Molecular Structure for NMR Reference

To facilitate a clear discussion, the atoms of 4-Methyl-3-nitrobenzaldehyde are numbered as
shown below. This numbering scheme will be used throughout the NMR analysis.

Caption: Numbering scheme for 4-Methyl-3-nitrobenzaldehyde.

'H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the
aldehyde, three aromatic protons, and the methyl group protons. The chemical shifts are
heavily influenced by the electronic nature of the substituents. The aldehyde (-CHO) and nitro
(-NO2) groups are strongly electron-withdrawing, deshielding nearby protons (shifting them
downfield), while the methyl (-CHs) group is weakly electron-donating.

Predicted *H NMR Data
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appear in this

region.

3C NMR Spectroscopy Analysis

The proton-decoupled 3C NMR spectrum should display eight signals, one for each unique
carbon atom in the molecule. The chemical shifts are dictated by hybridization and the
electronic environment.

Predicted 3C NMR Data

Carbon Predicted & (ppm) Rationale

Carbonyl carbons of aromatic
C7 (CHO) ~191 aldehydes are significantly
downfield.[5]

The carbon directly attached to
C3 (C-NO2) ~150 the electron-withdrawing nitro
group is strongly deshielded.

Aromatic carbon attached to

C4 (C-CHs) ~145
the methyl group.
Quaternary carbon attached to
C1 (C-CHO) ~137
the aldehyde group.
C6 ~135 Aromatic CH carbon.
Cc2 ~128 Aromatic CH carbon.
Aromatic CH carbon, shielded
C5 ~125 slightly by the adjacent methyl
group.
Alkyl carbons are highl
C8 (CHs) ~21 Y oy

shielded and appear upfield.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The spectrum of 4-Methyl-3-nitrobenzaldehyde is dominated by strong absorptions
corresponding to the aldehyde and nitro groups. The assignments below are based on a
detailed study of the compound's vibrational spectra.[7]

Characteristic IR Absorption Bands

Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
~3080 Medium Aromatic C-H Stretch Ar-H
) Aldehyde C-H Stretch
~2860, ~2760 Medium-Weak i R-CHO
(Fermi doublet)
~1705 Strong Carbonyl C=0 Stretch  Ar-CHO
~1610, ~1580 Medium Aromatic C=C Stretch Ar C=C
Asymmetric NO2
~1535 Strong Ar-NO:2
Stretch
Symmetric NO2
~1350 Strong Ar-NO:2
Stretch
1160-1215 Medium C-H In-plane Bending Ar-H
) C-H Out-of-plane
800-950 Medium-Strong Ar-H

Bending

The presence of strong, sharp peaks around 1705 cm~* (C=0), 1535 cm~* (asymmetric NOz2),

and 1350 cm~1 (symmetric NOz) provides definitive evidence for the core structure of 4-Methyl-
3-nitrobenzaldehyde.[7]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides two critical pieces of information: the

molecular weight of the compound from the molecular ion peak (M*) and structural information

from the fragmentation pattern.
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Predicted Mass Spectrometry Data

Proposed .
m/z Formula Rationale
Fragment
165 [M]*+ [CsH7NOs]* Molecular lon Peak[8]
Loss of the aldehydic
hydrogen, a common
164 [M-H]*+ [CsHeNOs3]* _
fragmentation for
aldehydes.
Loss of the formyl
136 [M-CHOJ* [C7HeNO2]* )
radical.
Loss of the nitro
119 [M-NOz2]* [CsH7O]* group, a characteristic
fragmentation.
Tropylium ion, a
common fragment
91 [C7HA]* [C7HA]*

from toluene

derivatives.

The observation of the molecular ion at m/z 165 is the primary confirmation of the compound's
identity. The subsequent fragmentation pattern, particularly the losses of H, CHO, and NOz,

serves as a secondary validation of the assigned structure, consistent with fragmentation

patterns of similar aromatic nitroaldehydes.[9][10]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized

protocols are recommended.

Overall Spectroscopic Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

o 1. 4-FAEL-3-REFELIRFEE 98% | Sigma-Aldrich [sigmaaldrich.com]

o 2. 4-XF)L-3-Z b AR X T7ILTE K 98% | Sigma-Aldrich [sigmaaldrich.com]

¢ 3. nmr.oxinst.com [nmr.oxinst.com]

e 4. rsc.org [rsc.org]

¢ 5.13C NMR Chemical Shift [sites.science.oregonstate.edul]

e 6. chem.libretexts.org [chem.libretexts.org]

e 7.researchgate.net [researchgate.net]

¢ 8. 3-Nitro-4-methylbenzaldehyde [webbook.nist.gov]

¢ 9. 3-Nitrobenzaldehyde | C7TH5NO3 | CID 7449 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ 10. 4-Nitrobenzaldehyde | C7TH5NO3 | CID 541 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methyl-3-
nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271188/docs#a-comprehensive-spectroscopic-
guide-to-4-methyl-3-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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